molecular formula C19H22N2O4S B6573774 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide CAS No. 946282-58-2

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide

Cat. No.: B6573774
CAS No.: 946282-58-2
M. Wt: 374.5 g/mol
InChI Key: VGMLTKCLMFMYTH-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of the ethanesulfonyl group: This step involves the sulfonylation of the tetrahydroquinoline intermediate using ethanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the methoxybenzamide moiety: The final step involves the coupling of the sulfonylated tetrahydroquinoline with 2-methoxybenzoic acid or its derivatives using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can reduce the sulfonyl group to a thiol or the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the methoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce alcohols or thiols.

Scientific Research Applications

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used in studies investigating its effects on cellular pathways and its potential as a tool for modulating biological processes.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. While detailed studies are ongoing, it is believed to exert its effects through:

    Binding to Receptors: The compound may bind to specific receptors in the nervous system, modulating their activity and influencing neurotransmission.

    Inhibition of Enzymes: It may inhibit certain enzymes involved in cellular signaling pathways, thereby affecting cell proliferation and survival.

    Modulation of Gene Expression: The compound could influence the expression of genes related to cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzene-1-sulfonamide
  • N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide
  • N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-fluorophenoxy)acetamide

Uniqueness

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide is unique due to its specific structural features, such as the presence of both the ethanesulfonyl and methoxybenzamide moieties. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-26(23,24)21-12-6-7-14-13-15(10-11-17(14)21)20-19(22)16-8-4-5-9-18(16)25-2/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMLTKCLMFMYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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